Budlein A
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Overview
Description
Budlein A is a sesquiterpene lactone derived from the plant species Viguiera robusta, which belongs to the Asteraceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, antitumoral, antiparasitic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Budlein A can be isolated from the aerial parts of Viguiera robusta through a series of extraction and purification steps. The process typically involves:
Extraction: Using solvents such as methanol or ethanol to extract the crude plant material.
Purification: Employing chromatographic techniques like column chromatography to isolate this compound from other constituents.
Industrial Production Methods: While the primary source of this compound remains natural extraction, advancements in synthetic biology and metabolic engineering may pave the way for its industrial-scale production. Techniques such as microbial fermentation using genetically engineered microorganisms could be explored to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: Budlein A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent, particularly in conditions like rheumatoid arthritis and gout
Industry: Potential applications in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Budlein A exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . Additionally, this compound modulates the activity of neutrophils and macrophages, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Budlein A is part of a broader class of sesquiterpene lactones, which includes compounds like parthenolide, helenalin, and costunolide. Compared to these compounds, this compound exhibits unique properties:
Properties
CAS No. |
59481-48-0 |
---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O7/c1-5-10(2)18(23)26-15-8-20(4)16(22)7-13(27-20)12(9-21)6-14-17(15)11(3)19(24)25-14/h5-7,14-15,17,21H,3,8-9H2,1-2,4H3/b10-5-,12-6-/t14-,15-,17+,20-/m1/s1 |
InChI Key |
BMVJFNLJSZHNNS-ZXRHVTAXSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |
Synonyms |
budlein A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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